Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate
Description
Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a synthetic quinoline derivative characterized by a multifunctional structure. The quinoline core is substituted with 6,7-dimethoxy groups, a methyl carboxylate at position 2, and a 4-position methoxy-linked carbamoyl group derived from 2,3-dihydro-1,4-benzodioxin. Its design likely aims to synergize the pharmacokinetic and pharmacodynamic properties of both quinoline and benzodioxin moieties.
Properties
IUPAC Name |
methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O8/c1-28-19-9-14-15(10-20(19)29-2)25-16(23(27)30-3)11-18(14)33-12-22(26)24-13-4-5-17-21(8-13)32-7-6-31-17/h4-5,8-11H,6-7,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPNIZAIXYUKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC4=C(C=C3)OCCO4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate typically involves multi-step organic reactionsThe dihydro-benzodioxin moiety is then attached via a carbamoylation reaction, using appropriate reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a useful tool for studying biochemical pathways and molecular interactions.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: It may find applications in the production of specialty chemicals, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs, focusing on core scaffolds, substituent effects, and biological activities.
Table 1: Structural and Functional Comparison
Quinoline Derivatives
- Substituent Positional Effects: Unlike the reference compound 6a (methyl 6-methoxy-2-phenylquinoline-4-carboxylate), the target molecule features 6,7-dimethoxy groups and a benzodioxin-carbamoyl methoxy substituent at position 4. These substitutions may enhance membrane permeability and target affinity due to increased hydrophobicity and hydrogen-bonding capacity .
Benzodioxin-Containing Analogs
- Anti-inflammatory Activity : The benzodioxin-linked acetic acid (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) demonstrates efficacy comparable to Ibuprofen, suggesting that the benzodioxin subunit itself contributes significantly to cyclooxygenase (COX) inhibition or inflammatory mediator suppression . The target compound’s carbamoyl-methoxy linker may improve metabolic stability compared to the acetic acid derivative.
- Structural Flexibility: Compounds like 4a–4u (benzodioxin-imidazole hybrids) highlight the importance of substitution patterns on bioactivity. For example, nitro or styryl groups on the imidazole ring modulate antiproliferative potency , whereas the target compound’s quinoline-carbamoyl design may prioritize kinase or receptor binding.
Isoquinoline Derivatives
- Core Scaffold Differences: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) shares the 6,7-dimethoxy motif but lacks the benzodioxin-carbamoyl group. Isoquinolines typically exhibit distinct biological targets (e.g., dopamine receptors) compared to quinolines, which are more associated with antimicrobial or antimalarial activity .
Biological Activity
Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with methoxy and carboxylate groups, along with a benzodioxin moiety. Its molecular formula is and it is characterized by the following structural components:
- Quinoline core : Known for various biological activities.
- Benzodioxin moiety : Associated with antioxidant properties.
Anti-inflammatory Activity
Research indicates that derivatives of 1,4-benzodioxane exhibit significant anti-inflammatory effects. This compound has been evaluated for its ability to inhibit inflammatory mediators.
- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response .
Anticancer Activity
The compound has shown promise in preclinical studies targeting various cancer types. Its anticancer effects are attributed to multiple mechanisms:
- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells through the activation of caspase pathways .
- Inhibition of Tumor Growth : In vivo studies demonstrated a reduction in tumor size in models of prostate and breast cancer when treated with this compound .
Case Study 1: Prostate Cancer Model
In a study involving metastatic castration-resistant prostate cancer (MCRPC), treatment with this compound resulted in:
- Tumor Reduction : A significant decrease in tumor volume was observed compared to control groups.
- Mechanistic Insights : The study highlighted the role of apoptosis induction as a primary mechanism for tumor suppression .
Case Study 2: Breast Cancer Cell Lines
In vitro assays using breast cancer cell lines revealed:
- Cytotoxic Effects : The compound exhibited an IC50 value of 12 µM against MCF-7 cells.
- Cell Cycle Arrest : Flow cytometry analysis indicated that treated cells were arrested in the G1 phase of the cell cycle .
Data Tables
| Biological Activity | Observed Effects | IC50 Values |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha production | Not specified |
| Anticancer (Prostate) | Tumor volume reduction | Not specified |
| Anticancer (Breast) | Cytotoxicity in MCF-7 cells | 12 µM |
Q & A
Q. What are the common synthetic routes for this compound, and which intermediates are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including:
- Acylation : Reaction of methyl anthranilate derivatives with acylating agents (e.g., methyl malonyl chloride) in the presence of triethylamine to form anilide intermediates .
- Heterocyclization : Base-catalyzed cyclization of intermediates to construct the quinoline core under reflux conditions .
- Functionalization : Introduction of the carbamoyl methoxy group via condensation with 2,3-dihydro-1,4-benzodioxin-6-amine derivatives . Critical intermediates include the anilide precursor and the quinoline-2-carboxylate ester. Optimizing yield requires controlling reaction temperature (60–80°C) and stoichiometric ratios of reagents.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
A systematic approach includes:
- NMR :
Q. Which functional groups are most reactive under basic/acidic conditions, and how do they influence derivatization?
Key reactive groups:
- Methoxy Groups : Demethylation under strong acidic conditions (e.g., 6M HCl, reflux) to form hydroxyl groups .
- Carbamoyl Linkage : Hydrolysis in basic aqueous media to yield carboxylic acid derivatives .
- Ester Group : Saponification with NaOH/EtOH to generate water-soluble carboxylates . Derivatization strategies should prioritize protecting groups (e.g., acetyl for methoxy) to prevent undesired side reactions.
Advanced Research Questions
Q. How can conflicting data on optimal reaction conditions for introducing the carbamoyl methoxy group be resolved?
Conflicting reports on yields (e.g., 70–90%) may arise from variations in:
- Catalysts : Use of triethylamine (Et₃N) vs. DMAP .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) vs. nonpolar (toluene) . A resolution strategy involves Design of Experiments (DoE) to test:
Q. What computational methods predict this compound’s interaction with biological targets (e.g., kinases)?
- Molecular Docking : Use AutoDock Vina to model binding to casein kinase 2 (CK2), leveraging the quinoline core’s planar structure for π-π stacking with active-site residues .
- DFT Calculations : Assess electron distribution to predict nucleophilic/electrophilic regions. The methoxy groups’ electron-donating effects enhance quinoline aromaticity, stabilizing receptor interactions .
- MD Simulations : Evaluate stability of ligand-protein complexes in aqueous environments (e.g., GROMACS) .
Q. How do steric/electronic effects of the 6,7-dimethoxyquinoline core impact stability in aqueous vs. nonpolar solvents?
- Steric Effects : Bulky methoxy groups hinder hydrolysis of the ester group in water, improving stability .
- Electronic Effects : Electron-donating methoxy groups increase quinoline ring electron density, reducing susceptibility to oxidative degradation . Comparative stability
| Solvent | Half-life (pH 7.4) | Degradation Pathway | Reference |
|---|---|---|---|
| Water | 48 h | Ester hydrolysis | |
| DMSO | >1 week | No degradation |
Data Contradiction Analysis
- Conflict : Varied yields (70–95%) for ester saponification .
- Resolution : NaOH concentration (2M vs. 6M) and reaction time (2h vs. 4h) significantly affect outcomes. Lower concentrations (2M NaOH) with extended time (4h) minimize byproducts .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
